molecular formula C20H20BrNO5 B4595072 ethyl 4-{[(4-anilino-4-oxobutanoyl)oxy]methyl}-3-bromobenzoate

ethyl 4-{[(4-anilino-4-oxobutanoyl)oxy]methyl}-3-bromobenzoate

Cat. No.: B4595072
M. Wt: 434.3 g/mol
InChI Key: PORWQCNYCFDFCP-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-anilino-4-oxobutanoyl)oxy]methyl}-3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl ester, an anilino group, and a brominated benzoate moiety. The presence of these functional groups makes it a versatile molecule for chemical synthesis and potential biological activities.

Properties

IUPAC Name

ethyl 4-[(4-anilino-4-oxobutanoyl)oxymethyl]-3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO5/c1-2-26-20(25)14-8-9-15(17(21)12-14)13-27-19(24)11-10-18(23)22-16-6-4-3-5-7-16/h3-9,12H,2,10-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORWQCNYCFDFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)COC(=O)CCC(=O)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-anilino-4-oxobutanoyl)oxy]methyl}-3-bromobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the anilino intermediate: This step involves the reaction of aniline with a suitable acylating agent to form the 4-anilino-4-oxobutanoyl intermediate.

    Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the benzoate ring.

    Esterification: The final step involves the esterification of the brominated intermediate with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-anilino-4-oxobutanoyl)oxy]methyl}-3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Ethyl 4-{[(4-anilino-4-oxobutanoyl)oxy]methyl}-3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-anilino-4-oxobutanoyl)oxy]methyl}-3-bromobenzoate involves its interaction with specific molecular targets. The anilino group can interact with enzymes or receptors, potentially inhibiting their activity. The brominated benzoate moiety may enhance the compound’s binding affinity and specificity. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-{[(4-anilino-4-oxobutanoyl)oxy]methyl}-3-bromobenzoate can be compared with other similar compounds, such as:

    Ethyl 4-anilino-4-oxobutanoate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-{[(4-anilino-4-oxobutanoyl)oxy]methyl}-3-bromobenzoate
Reactant of Route 2
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ethyl 4-{[(4-anilino-4-oxobutanoyl)oxy]methyl}-3-bromobenzoate

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